3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine
Overview
Description
“3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C11H24N2 and a molecular weight of 184.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H24N2/c1-9(2)11(8-12)13-6-4-10(3)5-7-13/h9-11H,4-8,12H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Biochemical Research and Disease Mechanisms : Studies on piperidine analogues, such as the evaluation of acetylcholinesterase (AChE) activity using positron emission tomography (PET) and N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), demonstrate the utility of these compounds in understanding biochemical pathways and potential implications for neurodegenerative diseases like Alzheimer's (Koeppe et al., 1999).
Public Health and Environmental Exposure : Research into heterocyclic amines (HCAs) in the diet has explored their potential carcinogenicity, highlighting the importance of understanding human exposure to such compounds through food and the environment. This research can inform public health guidelines and dietary recommendations to reduce cancer risk (Zhang et al., 2022).
Drug Discovery and Pharmacology : The synthesis and evaluation of new chiral piperidine analogs for their repellent efficacy against mosquitoes demonstrate the potential of piperidine derivatives in developing new pharmacological agents. Such research contributes to the discovery of new drugs and therapeutic agents for disease prevention (Klun et al., 2003).
Metabolomics and Biomarker Research : The development of analytical platforms for the quantification of amines, including amino acids and methylarginines, in human plasma illustrates the role of compounds with structural similarities to "3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine" in biomarker research and patient stratification in personalized medicine (Ahmetaj-Shala et al., 2018).
Properties
IUPAC Name |
3-methyl-2-(4-methylpiperidin-1-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9(2)11(8-12)13-6-4-10(3)5-7-13/h9-11H,4-8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIPECFUQYPWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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